molecular formula C19H18N2O3 B2801461 3-acetamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide CAS No. 888454-17-9

3-acetamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide

Cat. No. B2801461
CAS RN: 888454-17-9
M. Wt: 322.364
InChI Key: OWAYVFZMJRXNLE-UHFFFAOYSA-N
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Description

“3-acetamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide” is a chemical compound with the molecular formula C19H18N2O5. It belongs to the class of compounds known as benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran compounds has attracted the attention of chemical and pharmaceutical researchers worldwide . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzofuran ring as a core . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

The chemical reactions involving benzofuran compounds are diverse and complex. For instance, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 354.362 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the current resources.

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of compounds related to 3-acetamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide, exploring their potential applications in creating new materials or drugs. One study involved the synthesis, characterization, and antimicrobial evaluation of thiophene-2-carboxamides, which are structurally related and demonstrate the chemical versatility and potential biological applications of such compounds (Talupur, Satheesh, & Chandrasekhar, 2021). Another study described the synthesis of highly functionalized benzofuran-2-carboxamides using Ugi four-component reaction, showcasing the compound's utility in diversity-oriented synthesis strategies (Han, Wu, & Dai, 2014).

Biological Activities

The exploration of biological activities is a significant area of research for compounds like this compound. Studies have shown the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, indicating potential anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study highlighted the in vivo antihyperlipidemic activity of N‐(benzoylphenyl) and N‐(acetylphenyl)‐1‐benzofuran‐2‐carboxamides in rats, suggesting their potential in treating hyperlipidemia and coronary heart diseases (Al-qirim et al., 2012).

Molecular Docking and Pharmacological Potential

Molecular docking studies have been used to predict the interaction of these compounds with biological targets, providing insights into their pharmacological potential. For instance, the synthesis, characterization, antimicrobial evaluation, and docking studies of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides offer a glimpse into the structure-activity relationships and potential antimicrobial applications of these molecules (Talupur, Satheesh, & Chandrasekhar, 2021).

properties

IUPAC Name

3-acetamido-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-11-8-9-14(10-12(11)2)21-19(23)18-17(20-13(3)22)15-6-4-5-7-16(15)24-18/h4-10H,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAYVFZMJRXNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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